Methyl 2-(2-morpholino-4-phenyl-1,3-thiazol-5-yl)acetate
Description
Methyl 2-(2-morpholino-4-phenyl-1,3-thiazol-5-yl)acetate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.
Properties
IUPAC Name |
methyl 2-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-20-14(19)11-13-15(12-5-3-2-4-6-12)17-16(22-13)18-7-9-21-10-8-18/h2-6H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPPIUAWBATHMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(N=C(S1)N2CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-morpholino-4-phenyl-1,3-thiazol-5-yl)acetate typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with morpholine and phenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-morpholino-4-phenyl-1,3-thiazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
Methyl 2-(2-morpholino-4-phenyl-1,3-thiazol-5-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-morpholino-4-phenyl-1,3-thiazol-5-yl)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness: Methyl 2-(2-morpholino-4-phenyl-1,3-thiazol-5-yl)acetate is unique due to its combination of a morpholine ring, phenyl group, and thiazole ring, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 2-(2-morpholino-4-phenyl-1,3-thiazol-5-yl)acetate (CAS: 685107-42-0) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a morpholine ring and a thiazole moiety, which are known to enhance biological activity through various mechanisms.
Chemical Structure and Properties
The compound's molecular formula is with a molar mass of 318.39 g/mol. Its structure can be represented as follows:
Antitumor Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The structure activity relationship (SAR) suggests that the presence of the thiazole ring is crucial for anticancer activity.
In one study, derivatives similar to this compound showed IC50 values ranging from 1.61 to 1.98 µg/mL against different tumor cell lines, indicating potent cytotoxicity compared to standard chemotherapeutic agents like doxorubicin . The mechanism of action appears to involve interaction with Bcl-2 proteins, which are critical in regulating apoptosis in cancer cells .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial efficacy. In vitro studies have demonstrated that compounds with similar structures exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported to be as low as 0.22 μg/mL .
Study on Antitumor Activity
In a comparative study of thiazole derivatives, this compound was tested against various human cancer cell lines. The results indicated that this compound not only inhibited cell proliferation but also induced apoptosis through the activation of caspases, which are essential for programmed cell death. The study highlighted the importance of the morpholine and thiazole components in enhancing biological activity .
Study on Antimicrobial Efficacy
Another significant study focused on the antimicrobial properties of similar thiazole derivatives. The researchers found that this compound displayed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes was noted as a potential mechanism for its antibacterial effects .
Data Tables
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-(2-morpholino-4-phenyl-1,3-thiazol-5-yl)acetate, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclization of thiazole precursors. For example, substituted thiazoles can be prepared by condensing thiourea derivatives with α-haloketones under reflux in ethanol or acetonitrile. Optimization involves varying catalysts (e.g., triethylamine), solvents (DMF, THF), and temperature (60–100°C) to improve yield and purity. Post-synthesis purification employs silica gel chromatography, and intermediates are characterized via melting point analysis, IR (C=O stretch at ~1700 cm⁻¹), and NMR (e.g., morpholino proton signals at δ 3.5–3.7 ppm) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- 1H/13C NMR : To confirm substituent positions (e.g., phenyl protons at δ 7.2–7.5 ppm; acetate methyl at δ 3.7 ppm).
- IR Spectroscopy : To identify functional groups (e.g., ester C=O at ~1720 cm⁻¹; thiazole C-N at 1520 cm⁻¹).
- HPLC : For purity assessment using C18 columns and acetonitrile/water mobile phases.
- Elemental Analysis : To validate empirical formula (e.g., C, H, N content within ±0.3% of theoretical values) .
Q. How is X-ray crystallography employed to resolve the compound’s molecular structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using MoKα radiation (λ = 0.71073 Å) at 298 K. Data collection with a Bruker CCD detector and refinement via SHELXL-2018 software reveals bond lengths (e.g., C–N = 1.35–1.47 Å), dihedral angles (e.g., 69.6° between thiazole and morpholino groups), and hydrogen-bonding networks (N–H···O, C–H···N). Absorption corrections (SADABS) and R-factor convergence (R1 < 0.05) ensure accuracy .
Advanced Research Questions
Q. How do computational docking studies elucidate the compound’s potential bioactivity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins (e.g., kinases, receptors). The thiazole and morpholino moieties often anchor to hydrophobic pockets, while the acetate group forms hydrogen bonds with catalytic residues. Docking scores (ΔG < −7 kcal/mol) and RMSD validation (<2.0 Å) prioritize candidates for in vitro testing .
Q. What strategies resolve contradictions in crystallographic and spectroscopic data?
- Methodological Answer : Discrepancies between SCXRD and NMR data (e.g., unexpected dihedral angles) are addressed by:
- Dynamic NMR : To probe conformational flexibility in solution.
- DFT Calculations : To compare experimental and theoretical geometries (B3LYP/6-31G* basis set).
- Hirshfeld Surface Analysis : To quantify intermolecular interactions (e.g., halogen bonds, π-stacking) influencing solid-state vs. solution-phase structures .
Q. How does substituent variation (e.g., phenyl, morpholino) impact physicochemical properties?
- Methodological Answer : Systematic SAR studies modify substituents and analyze effects:
- LogP Measurements : The phenyl group increases hydrophobicity (LogP +1.2), while morpholino enhances solubility via H-bonding.
- Thermal Analysis (DSC) : Morpholino derivatives show higher melting points (~150°C) due to crystalline packing.
- Solubility Tests : Polar substituents improve aqueous solubility (e.g., 2.3 mg/mL in PBS vs. 0.8 mg/mL for non-polar analogs) .
Q. What role do non-classical hydrogen bonds and halogen interactions play in stabilizing the crystal lattice?
- Methodological Answer : SCXRD reveals:
- C–H···O/N Bonds : Contribute 10–15% to lattice energy (distance: 2.5–3.2 Å; angle: 140–160°).
- Halogen Bonding (Cl···O) : Short contacts (3.02 Å) with near-linear geometry (C–Cl···O = 178.1°) enhance thermal stability (TGA decomposition >250°C).
- Energy Frameworks (MERCURY) : Visualize interaction networks dominating packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
